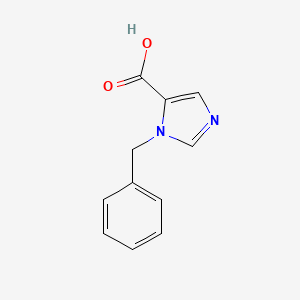

1-benzyl-1H-imidazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCCJOSPLDQLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 1h Imidazole 5 Carboxylic Acid

Established Synthetic Routes to the Imidazole (B134444) Core

Established methods for synthesizing 1-benzyl-1H-imidazole-5-carboxylic acid typically involve a stepwise approach. These routes either begin with a pre-formed imidazole ring that is subsequently modified, or involve the transformation of a closely related derivative.

A primary strategy for the synthesis of N-substituted imidazoles involves the direct benzylation of an existing imidazole ring. In this approach, an imidazole precursor bearing the carboxylic acid function at the 5-position, typically as an ester like methyl or ethyl 1H-imidazole-5-carboxylate, is reacted with a benzylating agent. The reaction of a 1-unsubstituted imidazole compound with benzyl (B1604629) alcohol or benzyl halides (like benzyl chloride) in the presence of a base serves as a common method for introducing the benzyl group at the N-1 position. google.com The reaction proceeds via nucleophilic attack from the imidazole nitrogen onto the benzylating agent.

Forcing thermal conditions can also be employed to condense amines with carboxylic acids, though this often requires high temperatures and removal of water to drive the reaction to completion. acsgcipr.org A more controlled approach involves the use of an appropriate solvent and a base to facilitate the reaction with a benzyl halide.

Table 1: Example of N-Benzylation Reaction

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| Ethyl 1H-imidazole-5-carboxylate | Benzyl chloride | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | Ethyl 1-benzyl-1H-imidazole-5-carboxylate |

Another established route involves the direct introduction of a carboxylic acid group onto a pre-existing 1-benzyl-1H-imidazole scaffold. This can be achieved through metallation followed by quenching with carbon dioxide. The C-5 proton of the imidazole ring can be abstracted by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a highly reactive organometallic intermediate. This intermediate is then reacted with solid carbon dioxide (dry ice), which, after an acidic workup, yields the desired carboxylic acid. The regioselectivity of the metallation is a critical factor in this approach.

The target carboxylic acid can be synthesized from other 1-benzyl-1H-imidazole derivatives through functional group transformations. A common and reliable method is the oxidation of the corresponding aldehyde, 1-benzyl-1H-imidazole-5-carboxaldehyde. sigmaaldrich.com Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) can effectively convert the aldehyde group to a carboxylic acid.

Alternatively, the hydrolysis of a nitrile group (CN) is a viable pathway. The synthesis would begin with 1-benzyl-1H-imidazole-5-carbonitrile, which can be subjected to either acidic or basic hydrolysis to yield this compound. This multi-step process provides a robust route to the final product.

Table 2: Functional Group Transformation Pathways

| Starting Material | Reagents/Conditions | Product |

|---|

Advanced Synthetic Approaches

More recent and advanced methodologies focus on improving efficiency, reducing the number of synthetic steps, and allowing for the rapid assembly of complex molecular structures. These include one-pot reactions and novel cyclization strategies.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. asianpubs.org Several methods have been developed for the one-pot synthesis of substituted imidazoles. For instance, multi-component reactions involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles. asianpubs.org

Adapting such a strategy, one could envision a reaction between a suitable glyoxal (B1671930) derivative, formaldehyde, benzylamine (B48309), and a source of ammonia (B1221849) to construct the 1-benzyl-substituted imidazole ring. Furthermore, palladium-catalyzed decarboxylative addition and cyclization sequences provide a modern pathway to assemble substituted imidazoles from readily available carboxylic acids and aliphatic nitriles in a single pot. acs.org These advanced methods allow for the concise construction of the core imidazole skeleton. acs.org

The direct formation of the imidazole-5-carboxylic acid core through a cyclization reaction is a powerful and convergent strategy. One documented approach involves the reaction of a methyl 2-(formylamino)-3-oxopropanoate with an amine and a nitrogen source. google.com To synthesize the target compound, this precursor would be reacted with benzylamine in the presence of ammonium acetate and acetic acid. The mixture is heated, typically to reflux, to facilitate the cyclocondensation that forms the imidazole ring system directly with the desired substituents at the N-1 and C-5 positions. google.com This method is advantageous as it builds the core and sets the required substitution pattern in a single, efficient cyclization step.

Another advanced cyclization approach is the transformation of 5-amino-1,2,3-triazoles into 1H-imidazole derivatives through an acid-mediated denitrogenative process. mdpi.com This involves an intramolecular cyclization followed by the opening of the triazole ring to form the imidazole core. mdpi.com

Alkylation Reactions for N-Benzylation and Subsequent Transformations

A prevalent and effective strategy for the synthesis of this compound involves the direct N-benzylation of a pre-existing imidazole-5-carboxylic acid ester, followed by hydrolysis to yield the final acid. This two-step approach allows for the purification of the intermediate ester, which can lead to a purer final product.

The N-alkylation of the imidazole ring is a nucleophilic substitution reaction where the nitrogen atom of the imidazole acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, typically benzyl bromide or benzyl chloride. The reaction is generally carried out in the presence of a base, which deprotonates the N-H of the imidazole, thereby increasing its nucleophilicity. The choice of base and solvent is critical to the success of the reaction, influencing both the rate and the regioselectivity of the alkylation.

Following the successful N-benzylation to form the corresponding ester, a subsequent hydrolysis step is employed to convert the ester group into the desired carboxylic acid. This transformation is typically achieved through either acidic or basic hydrolysis. Basic hydrolysis, often using a solution of sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like ethanol (B145695) or methanol, is a common choice. The reaction mixture is typically heated to ensure complete conversion. Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the final this compound.

Optimization of Synthetic Pathways

The efficiency of the synthesis of this compound is highly dependent on the optimization of the reaction conditions. Key areas of focus for optimization include the use of catalytic systems and the fine-tuning of reaction parameters to maximize yield and selectivity.

Catalytic Systems in Imidazole Synthesis

While the N-benzylation of imidazoles can proceed without a catalyst, the use of catalytic systems can significantly enhance the reaction rate and improve the yield. Phase-transfer catalysts (PTCs) are particularly effective in this context. PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide - TBAB) or crown ethers, facilitate the transfer of the deprotonated imidazole anion from the solid or aqueous phase to the organic phase where the benzyl halide is present. This enhances the reaction rate by increasing the concentration of the reactive species in the same phase. The use of PTCs can allow for milder reaction conditions and may reduce the formation of by-products.

The choice of catalyst can also influence the regioselectivity of the alkylation in unsymmetrically substituted imidazoles, although for imidazole-5-carboxylic acid esters, the electronic and steric effects of the ester group generally direct the benzylation to the N-1 position.

Reaction Condition Tuning for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis. Several factors can be tuned to improve the yield and selectivity of the N-benzylation reaction.

Base: The choice of base is crucial. Stronger bases, such as sodium hydride (NaH), can lead to a more complete deprotonation of the imidazole, but their handling requires anhydrous conditions. Weaker bases, like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), are often preferred due to their ease of handling. The strength and steric bulk of the base can influence the reaction rate and, in some cases, the regioselectivity.

Solvent: The solvent plays a significant role in solubilizing the reactants and influencing the reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used for N-alkylation reactions as they can dissolve both the imidazole salt and the benzyl halide. The choice of solvent can also affect the efficiency of phase-transfer catalysis.

Temperature: The reaction temperature is another important parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products. Therefore, the temperature must be carefully controlled to achieve a balance between reaction time and product purity.

Stoichiometry: The molar ratio of the reactants, particularly the base and the benzylating agent relative to the imidazole substrate, should be optimized to ensure complete conversion of the starting material while minimizing the formation of over-alkylated or other side products.

The following interactive data tables provide illustrative examples of how tuning these conditions can affect the outcome of the N-benzylation of an imidazole-5-carboxylate ester, a key intermediate in the synthesis of this compound.

Table 1: Effect of Base and Solvent on the N-Benzylation of Ethyl Imidazole-5-carboxylate

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | DMF | 80 | 12 | 85 |

| 2 | NaH (1.2) | THF (anhydrous) | 60 | 8 | 92 |

| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 70 | 10 | 90 |

| 4 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 24 | 75 |

Table 2: Optimization of Catalyst and Reaction Conditions

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | K₂CO₃ | DMF | 80 | 85 |

| 2 | TBAB (10) | K₂CO₃ | Toluene/H₂O | 90 | 95 |

| 3 | 18-Crown-6 (5) | K₂CO₃ | Acetonitrile | 70 | 93 |

| 4 | None | NaH | THF | 60 | 92 |

Structural Elucidation and Spectroscopic Characterization of 1 Benzyl 1h Imidazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering precise insights into the molecular structure. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, it is possible to map out the atomic framework of 1-benzyl-1H-imidazole-5-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the imidazole (B134444) ring, and the carboxylic acid.

The benzyl group protons typically appear as a multiplet in the aromatic region (δ 7.30–7.45 ppm) for the five phenyl protons and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons. The imidazole ring protons are expected to appear as singlets. Based on related structures, the proton at the C2 position (H-2) is anticipated to be downfield due to the influence of two adjacent nitrogen atoms, while the proton at the C4 position (H-4) would appear further upfield. The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet at a very downfield chemical shift (δ > 12 ppm), which can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H |

| Imidazole Ring (H-2) | ~8.5 | Singlet | 1H |

| Imidazole Ring (H-4) | ~7.6 | Singlet | 1H |

| Benzyl Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | 5H |

Note: Data are predicted based on analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to resonate significantly downfield (δ > 160 ppm). The carbons of the imidazole ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents. The benzyl group will show signals for the methylene carbon and the aromatic carbons of the phenyl ring.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | ~165 |

| Imidazole C5 (-C -COOH) | ~138 |

| Imidazole C2 | ~140 |

| Imidazole C4 | ~125 |

| Benzyl Aromatic (Quaternary C) | ~136 |

| Benzyl Aromatic (CH) | 128 - 130 |

Note: Data are predicted based on analysis of structurally similar compounds.

Two-Dimensional NMR Techniques for Connectivity Assignments

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming atomic connectivity. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show correlations among the protons within the phenyl ring of the benzyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methylene proton signal to the methylene carbon signal and the imidazole proton signals to their respective ring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and provide a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by features from the carboxylic acid, the imidazole ring, and the benzyl group.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid group typically appears as a strong, sharp band around 1700-1725 cm⁻¹. Vibrations associated with the imidazole and benzene (B151609) rings (C=C and C=N stretching) are expected in the 1450-1610 cm⁻¹ region. A C-O stretching band from the carboxylic acid should also be visible between 1210 and 1320 cm⁻¹. Aromatic C-H stretching from the benzyl group is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | Benzyl Ring | 3030 - 3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=C / C=N Stretch | Imidazole/Benzene Rings | 1450 - 1610 | Medium-Strong |

Note: Data are predicted based on characteristic group frequencies and analysis of similar compounds.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for analyzing the vibrations of the carbon skeleton.

Strong Raman signals are expected for the symmetric stretching modes of the benzene and imidazole rings. The C4=C5 stretching motion of the imidazole ring is a notable Raman marker. The symmetric "breathing" mode of the benzene ring, typically near 1000 cm⁻¹, should also be clearly visible. While the C=O stretch is visible in Raman, it is often weaker than in the FTIR spectrum. Raman spectroscopy is generally less sensitive to the highly polar O-H bond, making it a useful tool for observing skeletal vibrations that may be obscured by the broad O-H band in the FTIR spectrum.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzyl Ring | ~3060 | Strong |

| C=O Stretch | Carboxylic Acid | ~1700 | Weak-Medium |

| C4=C5 Stretch | Imidazole Ring | ~1608 | Medium |

Note: Data are predicted based on theoretical analysis and data from related imidazole compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₂H₁₂N₂O₂, the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Theoretical Exact Mass | 216.0899 g/mol |

| Common Ion Adducts | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry is a hybrid technique that separates chemical compounds in a complex mixture and then uses mass spectrometry to identify them. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. colostate.edu This process not only facilitates volatilization but also improves chromatographic peak shape.

The identity of the derivatized compound is confirmed by its characteristic retention time in the gas chromatogram and its mass spectrum. The mass spectrum would display a molecular ion peak corresponding to the mass of the derivative, along with a series of fragment ions. The fragmentation pattern is a molecular fingerprint that provides structural information. For instance, a prominent fragment would likely correspond to the benzyl cation (m/z 91), a common feature in the mass spectra of benzyl-containing compounds.

| Parameter | Description |

| Derivatization | Necessary to increase volatility; common reagents include diazomethane (B1218177) or BSTFA (for TMS esters). |

| Retention Time | A characteristic time for the derivatized analyte to pass through the GC column, used for identification. |

| Molecular Ion Peak | Corresponds to the mass of the derivatized molecule (e.g., methyl ester: C₁₃H₁₄N₂O₂). |

| Key Fragment Ions | Expected fragments include the benzyl cation (m/z 91) and ions resulting from the loss of the ester group. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry is highly suitable for the analysis of polar and non-volatile compounds like this compound, as it does not typically require derivatization. researchgate.netnih.gov This technique is particularly useful for analyzing the compound in complex matrices or reaction mixtures. A common approach involves reverse-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer. sielc.com

In a typical LC-MS analysis, the sample is separated on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (such as formic acid) to improve peak shape and ionization. sielc.com The mass spectrometer, often equipped with an electrospray ionization (ESI) source, can detect the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net This allows for the selective detection and quantification of this compound in a mixture.

| Parameter | Typical Conditions |

| Chromatography | Reverse-phase HPLC with a C18 column. |

| Mobile Phase | Acetonitrile/water or Methanol/water gradient with formic acid. |

| Ionization Source | Electrospray Ionization (ESI). |

| Detected Ions | [M+H]⁺ (m/z 217.0972) in positive mode; [M-H]⁻ (m/z 215.0829) in negative mode. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic benzyl and imidazole rings.

The benzyl group itself typically shows a strong absorption band around 200-220 nm and a weaker, structured band around 250-270 nm. The imidazole ring also exhibits strong π→π* transitions. The presence of the carboxylic acid group, a conjugated system, can cause a bathochromic (red) shift in the absorption maxima. The exact positions and intensities of the absorption bands can be influenced by the solvent polarity.

| Chromophore | Expected Electronic Transition | Approximate λmax (nm) |

| Benzyl Ring | π→π | ~210-220, ~260-270 |

| Imidazole Ring | π→π | ~210-230 |

| Conjugated System | π→π* | > 270 |

Advanced Spectroscopic Techniques for Comprehensive Structural Insights

For a complete and unambiguous structural elucidation, a combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the detailed structure of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the aromatic protons of the benzyl and imidazole rings, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid, which would likely be a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, and the aromatic and aliphatic carbons.

| ¹H NMR - Expected Chemical Shifts (ppm) | ¹³C NMR - Expected Chemical Shifts (ppm) |

| ~10-13 (1H, s, COOH) | ~160-170 (C=O) |

| ~7.2-7.8 (5H, m, Benzyl-H) | ~125-140 (Aromatic C) |

| ~7.5-8.0 (2H, m, Imidazole-H) | ~115-140 (Imidazole C) |

| ~5.4 (2H, s, CH₂) | ~50 (CH₂) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-H stretches of the aromatic rings (~3000-3100 cm⁻¹), and C=C and C=N stretches of the aromatic rings (in the 1400-1600 cm⁻¹ region). medcraveonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | ~1700 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aromatic Rings | C=C and C=N stretch | 1400-1600 |

| Methylene | C-H stretch | ~2850-2960 |

Chemical Reactivity and Derivatization Strategies of 1 Benzyl 1h Imidazole 5 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a key site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established organic reactions. thermofisher.com

The carboxylic acid group of 1-benzyl-1H-imidazole-5-carboxylic acid readily undergoes esterification when reacted with alcohols, typically in the presence of an acid catalyst. This reaction is fundamental for creating ester derivatives, which can modify the compound's solubility and pharmacokinetic properties. A common derivative is the methyl ester, formed by reacting the parent acid with methanol. nist.govnist.gov The synthesis of such esters is a crucial step in the preparation of more complex molecules, including those with herbicidal properties. google.com

For instance, methyl 1-benzyl-1H-imidazole-5-carboxylate is a well-documented derivative. nist.govnist.govsielc.com The general process for its formation involves standard esterification protocols, which are scalable and widely used in synthetic chemistry. sielc.com

Table 1: Examples of Esterification Products

| Derivative Name | Molecular Formula | Molecular Weight | CAS Number |

|---|

Data sourced from NIST Chemistry WebBook. nist.govnist.gov

Under specific conditions, the carboxylic acid group can be removed from the imidazole (B134444) ring in a process known as decarboxylation. This reaction typically requires heat and may be facilitated by the presence of a catalyst. The removal of the carboxyl group from this compound results in the formation of 1-benzyl-1H-imidazole. smolecule.com

While specific conditions for this exact molecule are not extensively detailed in readily available literature, decarboxylation of heteroaromatic carboxylic acids is a known transformation. organic-chemistry.org For related compounds like 1H-benzimidazole-2-carboxylic acid, decarboxylation processes have been studied, indicating that this pathway is a feasible synthetic strategy for this class of molecules. researchgate.net The reaction is significant as it provides a route to access 1,5-disubstituted imidazoles from a C5-carboxylated precursor.

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. This is one of the most important reactions in medicinal chemistry for building peptides and other biologically active molecules. bohrium.comresearchgate.net The direct reaction between a carboxylic acid and an amine is often slow and requires activation of the carboxyl group.

Common methods for amidation include:

Activation with Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-carbonyldiimidazole (CDI) are used to activate the carboxylic acid, facilitating attack by the amine. bohrium.comresearchgate.net

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the desired amide.

These methods are applicable to a wide range of carboxylic acids and amines, allowing for the synthesis of a diverse library of amide derivatives from this compound. researchgate.net Benzimidazole-based carboxamides, for example, have been explored as potential therapeutic agents. researchgate.net

Imidazole Ring Reactivity

The imidazole ring is an aromatic heterocycle that also participates in various chemical reactions. Its reactivity is influenced by the substituents attached to it, namely the N-benzyl group and the C5-carboxylic acid group.

The imidazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with a benzyl (B1604629) group and is tertiary. The N3 nitrogen, however, possesses a lone pair of electrons and can act as a nucleophile. This allows it to react with electrophiles, such as alkyl halides, in a process known as quaternization. This reaction results in the formation of a positively charged imidazolium (B1220033) salt.

While the benzyl group at the N1 position is generally stable, it is conceivable that under harsh conditions it could be cleaved or undergo nucleophilic displacement. smolecule.com However, the more common reaction involving the imidazole nitrogen is the nucleophilic attack by the N3 atom on an electrophile.

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com In this compound, the possible sites for substitution are the C2 and C4 positions. The outcome of such reactions is directed by the existing substituents. The benzyl group at N1 is generally considered to be weakly activating, while the carboxylic acid at C5 is a deactivating group and a meta-director.

Condensation Reactions with Imidazole Moiety

While the carboxylic acid group is the primary site for many condensation reactions, the imidazole moiety itself can participate in specific chemical transformations. The nitrogen atoms of the imidazole ring possess nucleophilic character, allowing them to react with suitable electrophiles. For instance, condensation reactions can lead to the formation of fused heterocyclic systems. Although direct condensation on the imidazole ring of this compound is less common than reactions at the acid function, the principles of imidazole chemistry suggest potential for such reactions under specific conditions, leading to more complex polycyclic structures. These reactions are pivotal in the synthesis of diverse heterocyclic compounds, including benzimidazoles, which are bioisosteres of natural nucleotides and can interact with various biological macromolecules. medcraveonline.com

Benzyl Group Modifications and Their Influence on Chemical Behavior

For example, introducing electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy (B1213986), alkyl) can modulate the pKa of the imidazole nitrogen and the carboxylic acid, influencing the molecule's solubility, lipophilicity, and pharmacokinetic profile. These modifications are a key strategy in drug design to optimize the lead compound's interaction with its biological target. nih.gov Nucleophilic substitution reactions on the benzyl group can also lead to a variety of functionalized derivatives. smolecule.com

Table 1: Influence of Benzyl Group Substituents on Physicochemical Properties

| Substituent (Position) | Electronic Effect | Expected Influence on Lipophilicity (LogP) | Expected Influence on Acidity (pKa) of Carboxylic Acid |

| 4-Methoxy (-OCH₃) | Electron-donating | Increase | Decrease |

| 4-Nitro (-NO₂) | Electron-withdrawing | Increase | Increase |

| 4-Chloro (-Cl) | Electron-withdrawing (inductive), Weakly donating (resonance) | Significant Increase | Slight Increase |

| 4-Carboxy (-COOH) | Electron-withdrawing | Decrease | Increase |

This table presents expected trends based on general chemical principles.

Design and Synthesis of Novel Analogs and Prodrugs

This compound serves as a versatile starting material for the design and synthesis of a wide range of novel analogs and prodrugs with diverse therapeutic applications.

One of the most common derivatization strategies involves the conversion of the carboxylic acid group into a carboxamide. This is typically achieved by activating the carboxylic acid (e.g., forming an acyl chloride) and then reacting it with a primary or secondary amine. This approach has been used to synthesize a variety of N-substituted benzylimidazole-5-carboxamides. The synthesis of 1-benzyl-2-(methylthio)-N-(2-morpholinoethyl)-1H-imidazole-5-carboxamide is one such example. amazonaws.com This transformation is significant as the amide bond can introduce new points of interaction with biological targets and modulate the compound's physicochemical properties.

Introducing an alkylthio group at the C-2 position of the imidazole ring is another key derivatization strategy. This modification has been explored in the design of novel compounds targeting the gp41 protein of the HIV virus. nih.govdntb.gov.ua The synthesis of these derivatives often involves multi-step sequences, starting with the appropriate imidazole scaffold. The resulting 2-alkylthio-1-benzylimidazole-5-carboxylic acid derivatives possess a more flexible molecular skeleton, which can allow for enhanced interaction with target proteins. nih.govdntb.gov.uaeurekaselect.com

The fusion of the this compound scaffold with other heterocyclic systems, such as benzimidazole (B57391), can lead to hybrid molecules with unique biological activities. researchgate.net The synthesis of these hybrids can be achieved through various coupling reactions, where the carboxylic acid group is often converted to a more reactive intermediate to facilitate linkage with the other heterocyclic moiety. These hybrid molecules are designed to interact with multiple biological targets or to enhance the potency and selectivity of the parent compound. researchgate.net The benzimidazole nucleus itself is a privileged pharmacophore in drug discovery due to its ability to mimic natural nucleotides. medcraveonline.com

The this compound framework is a crucial component in the synthesis of nonpeptide angiotensin II (AII) receptor antagonists, a class of drugs used to treat hypertension. mdpi.com In this context, the benzyl group is often substituted with an additional acidic group, such as a carboxylic acid, to mimic the tyrosine residue of angiotensin II. nih.gov For example, the introduction of a p-carboxylic acid on the N-benzyl ring led to compounds with nanomolar affinity for the AT1 receptor. nih.gov A notable example is Eprosartan, which is (E)-3-[2-butyl-1-(4-carboxybenzyl)-1H-imidazole-5-yl]-2-[(2-thienyl)methyl]propenoic acid. nih.gov The imidazole ring, the acrylic acid side chain, and the two acidic groups are all considered important for high-potency antagonism. nih.gov

Table 2: Examples of Derivatives and Their Synthetic Precursors

| Derivative Class | Key Precursor | Synthetic Transformation | Therapeutic Target/Application |

| Benzylimidazole Carboxamides | This compound | Amide coupling with various amines | Various (e.g., antimicrobial, anticancer) |

| Alkylthio-substituted Derivatives | 2-Mercapto-1H-imidazole-5-carboxylic acid derivatives | Benzylation and alkylation | HIV gp41 nih.govdntb.gov.ua |

| Benzimidazole Hybrids | This compound | Coupling with benzimidazole moieties | Various (e.g., anticancer, antimicrobial) researchgate.netresearchgate.net |

| Angiotensin II Receptor Antagonists | 1-(4-Carboxybenzyl)-1H-imidazole derivatives | Elaboration of the C-5 position | Angiotensin II Receptor nih.gov |

Biological Activity and Mechanistic Investigations of 1 Benzyl 1h Imidazole 5 Carboxylic Acid and Its Derivatives

Antimicrobial Research

The imidazole (B134444) scaffold is a key component in many compounds investigated for their antimicrobial properties. mdpi.com Derivatives have been shown to interfere with microbial growth by mechanisms such as disrupting cell wall synthesis, inhibiting DNA replication, and compromising cell membrane integrity. mdpi.com

Antibacterial Activity

Derivatives of the imidazole nucleus have demonstrated a wide spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Research into novel imidazole derivatives is driven by the increasing prevalence of antimicrobial resistance. mdpi.com For instance, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids have shown significant activity against E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM. nih.gov Similarly, hybrids incorporating a 1,2,3-triazole moiety have demonstrated potent activity against E. coli and P. aeruginosa with IC50 values in the nanomolar range. nih.gov While broad studies confirm the antibacterial potential of the imidazole class, specific research focusing solely on 1-benzyl-1H-imidazole-5-carboxylic acid is less detailed in available literature. However, related benzimidazole (B57391) structures have been extensively studied, with some showing significant activity against strains like Staphylococcus aureus. nih.gov

| Compound Type | Bacterial Strain | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62h) | E. coli ATCC 35128 | MIC | 4.9 µM | nih.gov |

| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62i) | E. coli ATCC 35128 | MIC | 4.9 µM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | E. coli | IC50 | 360 nM | nih.gov |

| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | P. aeruginosa | IC50 | 710 nM | nih.gov |

| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | K. pneumoniae | MIC | 41 µM | nih.gov |

Antifungal Activity

The imidazole ring is the foundational structure for many well-known antifungal agents. mdpi.com These compounds typically function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. mdpi.com Research has demonstrated that various derivatives exhibit potent activity against pathogenic fungi. For example, studies on novel aromatic carboxylic acid amides have shown activity against phytopathogenic fungi like Pythium aphanidermatum and Rhizoctonia solani. researchgate.net Furthermore, certain indolylbenzo[d]imidazoles have demonstrated high activity against Candida albicans, a common human fungal pathogen. nih.gov Isopulegol-based O-benzyl derivatives containing imidazole substituents have also shown marked growth inhibition against Candida albicans and Candida krusei. mdpi.com

| Compound | Fungal Strain | Activity Measurement | Value (µg/mL) | Reference |

|---|---|---|---|---|

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Pythium aphanidermatum | EC50 | 16.75 | researchgate.net |

| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Rhizoctonia solani | EC50 | 19.19 | researchgate.net |

Antitubercular Activity

The search for new antitubercular agents is critical due to the rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains. nih.gov Benzimidazole derivatives, structural analogues of purines, have been a focus of this research, with some showing the ability to inhibit the biosynthesis of nucleic acids and proteins in bacterial cells. nih.gov Certain 2,5,6-trisubstituted benzimidazoles have demonstrated potent anti-TB activity. nih.gov Studies on various carboxamide derivatives have identified compounds with significant activity against the Mtb H37Rv strain. nih.gov Specifically, N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridine dicarboxamides have been synthesized and tested, with some showing promising results at a concentration of 6.25 µg/mL. nih.gov One benzimidazolium salt showed antituberculosis activity at a MIC value of 2 μg/ml. nih.gov

| Compound Type | Bacterial Strain | Activity Measurement | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Benzimidazolium salt (7h) | M. tuberculosis | MIC | 2 | nih.gov |

| Pyridine Dicarboxamide Derivative (20d) | M. tuberculosis H37Rv | % Inhibition | 99% (at 6.25 µg/mL) | nih.gov |

Antineoplastic Research

The structural versatility of the imidazole and particularly the benzimidazole scaffold allows for its incorporation into compounds designed to target various pathways involved in cancer development. nih.gov These derivatives have been investigated for their ability to interact with DNA, inhibit crucial enzymes, and modulate cellular signaling pathways. nih.gov

Anticancer Activity

Benzimidazole derivatives have been extensively explored as potential anticancer agents due to their low toxicity and ability to form a core scaffold for various substitutions. nih.gov These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, including those from the breast (MCF-7), liver (HepG-2), colon (HCT-116), and lung (A549). nih.govrsc.org For instance, certain 1,2-disubstituted 1H-benzimidazoles have shown potent inhibitory activity against VEGFR-2, a key target in cancer therapy, with IC50 values as low as 1.98 µM on the HepG-2 cell line. nih.gov Other studies on benzimidazole-thiazolidinone derivatives reported significant cytotoxicity against prostate, cervical, bone, and lung cancer cell lines, with IC50 values in the sub-micromolar range (0.096–0.63 μM). rsc.org

| Compound Type | Cancer Cell Line | Target/Assay | Activity Measurement | Value (µM) | Reference |

|---|---|---|---|---|---|

| 1,2-disubstituted 1H-benzimidazole (95) | HepG-2 (Liver) | VEGFR-2 Inhibition | IC50 | 1.98 | nih.govrsc.org |

| Benzimidazole-thiazolidinone (46a-c) | Prostate, Cervical, Bone, Lung | Cytotoxicity | IC50 | 0.096 - 0.63 | rsc.org |

| Benzimidazole-based derivative (4c) | Leukemia Subpanel | Antiproliferative (GI50) | - | nih.gov | |

| 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acid (10a) | K-562 (Leukemia) | Growth Percent | 57.14% | pensoft.net |

Antileukemic Efficacy and Cellular Mechanism Studies

Specific research has been conducted on derivatives of 1H-benzimidazole-5-carboxylic acid for their potential as antileukemic agents. researchgate.net A study focused on novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors identified a particularly potent compound, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (designated as 5a). researchgate.net This compound induced maximum cell death in leukemic cells with an IC50 value of 3 µM. researchgate.net

Mechanistic investigations using Fluorescence-Activated Cell Sorting (FACS) analysis revealed that compound 5a induces cell cycle arrest at the S/G2 phase. researchgate.net This observation was corroborated by the downregulation of key cell cycle proteins, including CDK2, Cyclin B1, and Proliferating Cell Nuclear Antigen (PCNA). researchgate.net Furthermore, the study provided evidence of apoptosis induction by compound 5a, indicated by the cleavage of Poly (ADP-ribose) polymerase (PARP), downregulation of pro-apoptotic proteins, upregulation of anti-apoptotic proteins, and an increase in DNA strand breaks. researchgate.net These findings suggest that this class of benzimidazole-5-carboxylic acid derivatives exerts its antileukemic effect by promoting cell cycle arrest and activating the apoptotic cell death pathway. researchgate.net

| Compound | Cell Line | Activity Measurement | Value (µM) | Cellular Mechanism | Reference |

|---|---|---|---|---|---|

| Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (5a) | Leukemic cells | IC50 | 3 | Induces S/G2 cell cycle arrest; Activates apoptosis; Downregulates CDK2, Cyclin B1, PCNA; Cleavage of PARP | researchgate.net |

Modulation of Apoptosis Pathways

Derivatives of benzimidazole-5-carboxylic acid have been shown to induce apoptosis, a form of programmed cell death, through various cellular pathways. Mechanistic studies indicate that these compounds can trigger apoptosis by influencing the expression levels of key regulatory proteins.

Notably, certain benzimidazole derivatives have demonstrated the ability to induce apoptosis by upregulating the levels of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-8. nih.govsemanticscholar.org Concurrently, they have been observed to decrease the levels of the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org This shift in the balance between pro- and anti-apoptotic proteins is a critical factor in committing a cell to the apoptotic pathway. For instance, compounds 4c and 4e, which are benzimidazole-based derivatives, were found to significantly increase the levels of caspase-3, caspase-8, and Bax while reducing Bcl-2 levels. nih.govsemanticscholar.org Similarly, other derivatives have been shown to activate downstream effector caspases like caspase-7, which are responsible for the final execution phase of apoptosis. mdpi.com

Further investigations into the mode of action of these compounds have revealed their impact on mitochondrial function. One derivative, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (coded as TJ08), was found to alter the mitochondrial membrane potential in cancer cells, a key event in the intrinsic pathway of apoptosis. nih.gov Another compound, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (coded as 5a), was shown to cause cleavage of PARP and an increase in DNA strand breaks, which are hallmark indicators of apoptosis activation. researchgate.net

Some derivatives have also been found to influence the cell cycle. Compound 5a, for example, induces an S/G2 phase arrest in the cell cycle of leukemic cells. researchgate.net This cell cycle arrest was associated with the downregulation of key regulatory proteins such as CDK2, Cyclin B1, and PCNA. researchgate.net Another compound, designated 5o, a 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, was also observed to induce apoptosis and arrest the cell cycle at the S phase. nih.gov

Table 1: Effect of Benzimidazole Derivatives on Apoptotic Markers

| Compound | Target Cell Line | Effect on Caspase-3 | Effect on Caspase-8 | Effect on Bax | Effect on Bcl-2 | Reference |

|---|---|---|---|---|---|---|

| 4c | - | Increase | Increase | Increase | Decrease | nih.govsemanticscholar.org |

| 4e | - | Increase | Increase | Increase | Decrease | nih.govsemanticscholar.org |

| 5f | Panc-1 | Increase | Increase | Increase | - | tandfonline.com |

| 5g | Panc-1 | Increase | Increase | Increase | - | tandfonline.com |

| 5o | A549 | Increase | - | - | - | nih.gov |

| 7a | MDA-MB-231 | - | - | Increase | - | mdpi.com |

| 10a | MDA-MB-231 | - | - | Increase | - | mdpi.com |

Enzyme Inhibition Studies

The imidazole nucleus is a structural component that can interact with various biopolymers, in part due to its resemblance to the purine (B94841) nucleus in nucleotides. nih.gov This property makes imidazole derivatives, including this compound and its analogs, promising candidates for enzyme inhibition.

Specific Enzyme Inhibition Mechanisms

The mechanism of enzyme inhibition by imidazole-containing compounds can be multifaceted. For instance, in the case of β-glucosidases, imidazole has been shown to act as a partial competitive inhibitor. nih.gov This mechanism involves the imidazole molecule binding to the enzyme's active site, which in turn reduces the enzyme's affinity for its natural substrate. nih.gov Computational docking studies have supported this by showing that imidazole interacts with residues within the active site of the enzyme. nih.gov

The carboxylic acid group present in these compounds is also crucial for their inhibitory activity, particularly against metalloenzymes that contain zinc ions in their active sites. nih.gov The carboxylate can chelate these zinc ions, disrupting the enzyme's catalytic function. nih.gov This is a key mechanism for the inhibition of metallo-β-lactamases. nih.govresearchgate.net

Alpha-Glucosidase Inhibitory Activity

Derivatives of imidazole and benzimidazole have been identified as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govmedcraveonline.com The inhibition of this enzyme can help in managing blood glucose levels. nih.gov

A series of imidazole-bearing thioquinoline derivatives demonstrated significantly better potency against α-glucosidase compared to the standard drug, acarbose. nih.gov The most active compound in one study, a benzimidazole-thioquinoline derivative with a 4-bromobenzyl group, exhibited a competitive inhibition pattern against the enzyme. nih.gov This suggests that the inhibitor competes with the substrate for binding to the active site of the α-glucosidase.

Table 2: α-Glucosidase Inhibitory Activity of Imidazole/Benzimidazole Derivatives

| Compound Series | Most Potent Compound | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole-thioquinolines | 6j (X = 4-bromobenzyl) | 28.0 ± 0.6 | 750.0 | nih.gov |

| Imidazole-bearing thioquinolines | 8g | 12.1 ± 0.2 | 750.0 ± 5.0 | nih.gov |

| 2-Aryl-N-arylacetamides | 12a | 18.25 | 58.8 | mdpi.com |

| 2-Aryl-N-arylacetamides | 12d | 20.76 | 58.8 | mdpi.com |

Metallo-beta-lactamase Inhibition

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. nih.govnih.gov There are currently no clinically approved MBL inhibitors, making the development of such compounds a critical area of research. nih.govasianjpr.com

1H-imidazole-2-carboxylic acid has been identified as a core structure for targeting multiple MBLs. researchgate.net Structure-guided optimization of these derivatives has led to the development of potent inhibitors, particularly against Verona Integron-encoded MBLs (VIMs). nih.gov Crystallographic analyses have shown that these inhibitors interact with flexible loops in the active site of the enzymes. nih.gov The inhibitory mechanism often involves the carboxylic acid group chelating the zinc ions essential for the enzyme's catalytic activity. nih.gov Small molecule carboxylates have shown promising activity against New Delhi metallo-β-lactamase (NDM) and VIM-type enzymes, with IC₅₀ values in the low micromolar to sub-micromolar range. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the conversion of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. nih.govnih.gov

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against xanthine oxidase. nih.gov Several of these compounds, particularly the 1-hydroxyl substituted derivatives, showed excellent inhibitory potency with IC₅₀ values in the nanomolar range, comparable to or even exceeding that of the known XO inhibitor, Febuxostat. nih.gov Kinetic analysis of a representative compound from this series revealed a mixed-type inhibition mechanism, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 3: Xanthine Oxidase Inhibitory Activity of 1-Hydroxy-1H-imidazole-5-carboxylic Acid Derivatives

| Compound | IC₅₀ (µM) | Standard (Febuxostat) IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4d | 0.003 | 0.01 | nih.gov |

| 4e | 0.003 | 0.01 | nih.gov |

| 4f | 0.006 | 0.01 | nih.gov |

HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govmdpi.com Inhibitors targeting this enzyme are a key component of antiretroviral therapy. nih.gov

Research has explored various imidazole-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. One approach focuses on allosteric inhibition, targeting the interaction between the integrase enzyme and the cellular cofactor LEDGF/p75. researchgate.net Novel 5-carbonyl-1H-imidazole-4-carboxamides have been identified that can inhibit this protein-protein interaction. researchgate.net Another study investigated 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. mdpi.com While several compounds showed activity in a biochemical assay, their antiviral activity in cell-based assays was moderate. mdpi.com

While not a direct integrase inhibitor, a study on 2-Alkylthio-1-benzylimidazole-5-carboxylic acid derivatives was conducted to target gp41, another crucial protein in the HIV life cycle. nih.gov This highlights the versatility of the 1-benzyl-imidazole-5-carboxylic acid scaffold in designing antiviral agents.

Antiviral Research, with a focus on HIV

The imidazole nucleus is a key component in many compounds exhibiting antiviral properties. medcraveonline.com Building upon this, derivatives of this compound have been investigated as potential inhibitors of the Human Immunodeficiency Virus (HIV).

Research into the anti-HIV potential of this chemical family has focused on inhibiting the virus's entry into host cells, a critical step in the viral lifecycle. nih.gov The HIV-1 envelope glycoprotein (B1211001), composed of gp120 and gp41 subunits, mediates this process and is a prime target for antiviral drug development. elifesciences.orgfrontiersin.org

One study designed and synthesized two series of 2-alkylthio-1-benzylimidazole-5-carboxylic acid derivatives with the aim of inhibiting gp41. nih.gov The design of these compounds was informed by the structural requirements of known gp41 inhibitors, incorporating a flexible skeleton to potentially enhance interactions with key residues of the protein. nih.gov However, the initial in vitro screening revealed that the first series of compounds, based on the 2-Alkylthio-1-benzylimidazole-5-carboxylic acid structure, did not show activity against HIV-1 or HIV-2 replication in cell cultures. nih.gov The researchers suggested that the smaller molecular structures of these particular derivatives might be responsible for their lack of anti-HIV efficacy. nih.gov

The glycoprotein gp41 is crucial for the fusion of the viral and host cell membranes. nih.gov Its structure, which is conserved across different HIV strains, makes it an attractive target for the development of novel fusion inhibitors. nih.gov The process of membrane fusion involves significant conformational changes in gp41. elifesciences.org

In an effort to develop new gp41 inhibitors, researchers have synthesized derivatives of this compound. nih.gov The rationale was that these molecules could interfere with the function of gp41 and thus prevent viral entry. nih.gov While the initial series of 2-Alkylthio-1-benzylimidazole-5-carboxylic acid derivatives proved inactive, a second series of more complex derivatives showed significant cytotoxicity against the MT-4 cells used in the assay at low micromolar concentrations, precluding an assessment of their specific antiviral activity. nih.gov This highlights a common challenge in drug development: balancing therapeutic activity with cellular toxicity.

Receptor Agonist and Antagonist Research

Derivatives of this compound have also been extensively studied for their ability to modulate the activity of key cellular receptors, demonstrating their potential in treating metabolic diseases and hypertension.

The G-protein coupled receptor TGR5 (also known as GPBAR1) has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity. nih.govnih.gov Activation of TGR5 can lead to increased secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose metabolism. cell-stress.comfrontiersin.org

A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives were designed, synthesized, and evaluated for their ability to act as TGR5 agonists. nih.gov Several of these compounds demonstrated excellent agonistic activity for human TGR5, with some being more potent than the reference drugs. nih.gov Notably, the most potent compounds also exhibited significant glucose-lowering effects in in vivo models. nih.gov Further investigation revealed that one of the lead compounds could stimulate GLP-1 secretion by activating TGR5, confirming the targeted metabolic pathway. nih.gov These findings underscore the potential of the this compound scaffold in the development of new treatments for metabolic diseases. nih.gov

Table 1: TGR5 Agonistic Activity of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

| Compound | hTGR5 Agonistic Activity (EC50, nM) | In Vivo Glucose-Lowering Effect |

|---|---|---|

| 19d | Potent | Significant |

| 19e | Potent | Significant |

| INT-777 (Reference) | Less Potent than 19d/19e | - |

| LCA (Reference) | Less Potent than 19d/19e | - |

The renin-angiotensin system plays a crucial role in regulating blood pressure, and antagonists of the angiotensin II receptor are a cornerstone of hypertension treatment. mdpi.com The this compound framework has been a key component in the development of potent nonpeptide angiotensin II receptor antagonists. nih.govnih.gov

Early research focused on modifying the N-benzyl ring of imidazole-5-acrylic acid derivatives to mimic the Tyr4 residue of angiotensin II. nih.gov The introduction of a carboxylic acid group at the para position of the N-benzyl ring led to the discovery of compounds with nanomolar affinity for the angiotensin II receptor and good oral activity. nih.gov Structure-activity relationship (SAR) studies revealed that the thienyl ring, the (E)-acrylic acid, and the imidazole ring, along with the two acidic groups, were all important for high-potency antagonism. nih.gov One of the most prominent compounds from this research, (E)-3-[2-butyl-1-(4-carboxybenzyl)-1H-imidazole-5-yl]-2-[(2-thienyl)methyl]propenoic acid, also known as SK&F 108566, entered clinical development for the treatment of hypertension. nih.gov

Table 2: Key Structural Features for Angiotensin II Receptor Antagonism

| Structural Moiety | Importance for Potency |

|---|---|

| Thienyl Ring | Important |

| (E)-Acrylic Acid | Important |

| Imidazole Ring | Important |

| Two Acidic Groups | Important |

Other Pharmacological Explorations

The versatility of the imidazole scaffold suggests that derivatives of this compound could have a wide range of other pharmacological activities. amazonaws.com Imidazole-containing compounds have been reported to possess anti-inflammatory, antibacterial, anticancer, and analgesic properties, among others. medcraveonline.com While specific research into these other areas for this compound itself is not as extensively documented in the provided context, the broad bioactivity of the core imidazole structure indicates a rich potential for future pharmacological explorations.

Analgesic Activity

Derivatives of the benzyl (B1604629) imidazole scaffold have been investigated for their potential as pain-relieving agents. In a study focused on 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives, the synthesized compounds generally showed moderate analgesic effects in mice. nih.gov However, a few derivatives within this series demonstrated significant analgesic activity, nearly equivalent to that of morphine, a potent opioid analgesic. nih.gov

Similarly, research on benzimidazole-5-carboxylic acid derivatives, which share a core structural similarity, identified that specific substitutions are crucial for analgesic effects. nih.gov One derivative, 2-(2-nitro-phenyl)-1H-benzimidazole-5-carboxylic acid, displayed remarkable naloxone-sensitive analgesic activity. nih.gov This sensitivity to naloxone, an opioid receptor antagonist, suggests that the mechanism of action for this particular derivative may involve the opioid system. The study concluded that the substitution of a nitro group on the 2-phenyl ring was critical for this activity, whereas chloro or methoxy (B1213986) groups at the same position did not yield the same effect. nih.gov These findings underscore the importance of the substitution pattern on the core ring structure in determining analgesic potency.

Anti-inflammatory Activity

The this compound scaffold and its analogs have shown considerable promise as anti-inflammatory agents. The imidazole ring is a component of many compounds designed to treat inflammatory conditions. japsonline.com Studies on related benzimidazole-2-carboxylic acids have indicated that the presence of a 1-benzyl substitution significantly enhances anti-inflammatory activity. nih.govresearchgate.net The anti-inflammatory effect observed in carrageenan-induced edema models suggests that a probable mechanism of action is the inhibition of prostaglandin (B15479496) synthesis. researchgate.netresearchgate.net Prostaglandins are key mediators of the inflammatory response, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory properties of benzimidazole derivatives are influenced by substitutions at various positions on the bicyclic scaffold, including N1, C2, C5, and C6. nih.govnih.gov These derivatives are known to exert their effects by interacting with a variety of therapeutic targets involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, cannabinoid receptors, and bradykinin (B550075) receptors. nih.govnih.govnih.gov

The following table summarizes the findings of a study on 1-methyl-5-(4-substituted benzoyl)imidazole-2-acetates, which, while differing in the N1-substituent (methyl vs. benzyl), highlights how substitutions on an imidazole core can modulate anti-inflammatory activity.

Anticoccidial Research

Derivatives of the imidazole scaffold have also been explored for their antiparasitic properties, specifically against coccidiosis, a disease affecting poultry and other livestock caused by protozoa of the genus Eimeria. A patent for derivatives of 1H-imidazole-4,5-dicarboxamide describes their use in the preparation of anticoccidial drugs. The patent specifies that a key structural feature can be an aromatic benzyl group, such as 4-chlorobenzyl, at a substituent position.

These compounds have shown significant anticoccidial effects, particularly against common poultry pathogens like Eimeria tenella, Eimeria acervulina, Eimeria maxima, and Eimeria necatrix. A notable advantage highlighted is their efficacy against coccidia that have developed resistance to other existing anticoccidial drugs. This suggests that benzyl-imidazole derivatives could represent a valuable class of compounds for managing drug-resistant parasitic infections in veterinary medicine.

Structure-Activity Relationship (SAR) Studies

The biological potency of compounds derived from the this compound core is heavily dependent on their molecular structure. Structure-Activity Relationship (SAR) studies, which correlate specific structural features with biological effects, are crucial for optimizing these molecules into potent therapeutic agents.

Impact of Substituents on Biological Potency

SAR investigations have consistently shown that the nature and position of substituents on the imidazole or benzimidazole ring system profoundly influence biological activity. nih.gov

For anti-inflammatory activity , substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are particularly influential. nih.govnih.gov Research has explicitly demonstrated that substituting a benzyl group at the N1-position enhances anti-inflammatory action. nih.gov This suggests that the benzyl moiety may be involved in crucial binding interactions with the biological target, potentially through hydrophobic or π-π stacking interactions. Furthermore, the introduction of a hydrophobic group at an amino site has been suggested to enhance anti-inflammatory activity. nih.gov

In the context of analgesic activity , the substitution pattern is equally critical. For benzimidazole-5-carboxylic acid derivatives, the presence of a 2-(o-substituted phenyl) group was found to be important. Specifically, a nitro group in the ortho position of this phenyl ring conferred significant, naloxone-sensitive analgesic activity, while other substituents like chloro or methoxy groups did not produce the same effect. nih.gov This highlights the specific electronic and steric requirements for potent analgesic action.

The following table summarizes key SAR findings for benzimidazole derivatives related to the target scaffold.

Conformational Analysis and Bioactivity Correlation

Conformational analysis examines the spatial arrangement of atoms in a molecule and the different three-dimensional shapes (conformers) it can adopt. The specific conformation of a drug molecule is critical as it dictates how well it can fit into the binding site of its biological target, such as an enzyme or receptor. The unique structural characteristics of the imidazole ring allow it to engage in various types of interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. iosrjournals.org

For imidazole derivatives, computational methods like Density Functional Theory (DFT) and molecular docking are employed to study their conformation and predict their binding modes. nih.govmdpi.com Conformational analysis can be achieved by scanning the potential energy surface for different rotatable bonds to identify the lowest energy (most stable) conformer. nih.gov This stable conformation is often the one that is biologically active.

Molecular docking studies can then be used to predict how these stable conformers interact with the amino acid residues within the binding pocket of a target protein. mdpi.com For instance, docking studies performed on N-benzyl-1H-benzimidazol-2-amine derivatives helped to elucidate the possible mechanism by which one compound inhibited the enzyme arginase from Leishmania mexicana, a potential therapeutic target. nih.gov By correlating the conformation and predicted binding affinity of different derivatives with their experimentally observed biological activity, researchers can build robust models that explain the SAR and guide the design of new, more potent molecules.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is routinely employed in modern drug design to understand drug-receptor interactions. nih.gov For derivatives of 1-benzyl-1H-imidazole-5-carboxylic acid, docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that govern binding affinity.

Research on various imidazole (B134444) and benzimidazole (B57391) derivatives has shown that these scaffolds can effectively bind to a range of biological targets, including enzymes and receptors implicated in cancer, microbial infections, and metabolic diseases. nih.govnih.govnih.gov Docking analyses of these compounds typically reveal binding energies in the range of -7.0 to -10.5 kcal/mol, indicating strong and stable interactions with the target proteins. nih.govmdpi.com

The key interactions stabilizing the ligand-protein complex often involve:

Hydrogen Bonding: The carboxylic acid group and imidazole nitrogen atoms of the core structure are capable of forming crucial hydrogen bonds with amino acid residues such as glutamic acid, asparagine, and serine in the active site of a target protein. nih.govresearchgate.net

Hydrophobic Interactions: The benzyl (B1604629) group provides a significant hydrophobic moiety that can engage in pi-pi stacking, pi-sigma, and alkyl interactions with aromatic and aliphatic residues like phenylalanine, tyrosine, and leucine. nih.govjapsr.in

Electrostatic Interactions: The electron-rich imidazole ring can participate in pi-anion or pi-cation interactions with charged residues in the binding pocket. nih.govjapsr.in

For instance, in a study of imidazole derivatives targeting the SARS-CoV-2 main protease (Mpro), the imidazole ring was found to interact with key residues like HIS A:41 and CYS A:145. mdpi.com Another study on benzimidazole derivatives as anticancer agents identified interactions with crucial amino acids in the active sites of cyclin-dependent kinase 8 (CDK-8) and estrogen receptor-alpha (ER-alpha). nih.gov These examples highlight the types of interactions that this compound could form with its biological targets.

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Imidazolyl–methanone | SARS-CoV-2 Mpro | -9.2 | HIS A:41, CYS A:145 | mdpi.com |

| Thiophenyl–imidazole | SARS-CoV-2 Mpro | -8.2 | HIS A:41, CYS A:145 | mdpi.com |

| 1,2-disubstituted benzimidazole | Lung Cancer Protein (1M17) | -6.6 | Not Specified | nih.gov |

| Benzimidazolyl-chalcone | L. donovani phosphodiesterase B1 | Not Specified | SER 464, LYS 61, LEU 62, TYR 64 | japsr.in |

| 4-Nitroimidazole derivative | Breast Cancer Target (MCF-7) | -8.21 | PHE114, HEM600 | researchgate.net |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations offer a deeper understanding of the physical movements and stability of protein-ligand complexes over time, complementing the static picture provided by molecular docking. nih.govnih.gov By simulating the motions of atoms and molecules, MD can reveal the dynamic behavior of the ligand within the binding site, assess the stability of key interactions, and provide insights into the conformational changes that may occur upon binding.

For complexes involving imidazole derivatives, MD simulations are used to analyze parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds. scielo.brajchem-a.com A stable binding is typically indicated by a low and converged RMSD value (often in the range of 1.5 to 3.0 Å) for the ligand throughout the simulation period (e.g., 100 ns). ajchem-a.com

RMSF analysis helps to identify flexible regions of the protein and how ligand binding might affect them. Hydrogen bond analysis over the course of the simulation confirms which interactions observed in docking are transient and which are stable, providing a more accurate picture of the binding mechanism. scielo.br For example, MD simulations of imidazolo-triazole derivatives targeting histone deacetylase-2 (HDAC2) showed average RMSD values between 1.62 Å and 2.69 Å, indicating stable complex formation. ajchem-a.com Similarly, simulations on imidazole derivatives targeting Aurora Kinase helped to elucidate the mechanism of action by showing a stable number of hydrogen bond interactions over time. scielo.br These studies exemplify how MD simulations can validate docking poses and provide a mechanistic understanding of how compounds like this compound achieve their biological effects.

| Compound/System | Simulation Length (ns) | Average RMSD (Å) | Key Findings | Reference |

|---|---|---|---|---|

| Imidazolo-Triazole Hydroxamic Acids with HDAC2 | 100 | 1.62 - 2.69 | Complexes were stable throughout the simulation. | ajchem-a.com |

| Imidazolyl–methanone with SARS-CoV-2 Mpro | Not Specified | Not Specified | The ligand with the best binding affinity was shown to be stable over the simulation period. | mdpi.com |

| Imidazopyrazine with Aurora Kinase | Not Specified | Not Specified | The most active molecules showed a stable range of 1-3 hydrogen bond interactions. | scielo.br |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound and its analogs, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), provide valuable data on the molecule's electronic properties. researchgate.netresearchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Studies on related benzimidazole derivatives have shown that modifications to the core structure can significantly alter the HOMO-LUMO gap. For example, one study found that a chlorobenzyl-substituted benzimidazole derivative with high antioxidant potency had a small HOMO-LUMO gap of 2.158 eV, indicating high reactivity. researchgate.net In contrast, a study on 5-benzimidazole carboxylic acid reported a much larger frontier orbital energy gap of 5.2742 eV. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. orientjchem.org For imidazole-containing compounds, the most electron-dense regions are typically located on the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group, indicating these are likely sites for electrophilic attack and hydrogen bonding. orientjchem.org

| Compound | DFT Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 5-Benzimidazole carboxylic acid | B3LYP/cc-pVTZ | Not Specified | Not Specified | 5.2742 | researchgate.net |

| Chlorobenzyl-substituted benzimidazole (7b) | B3LYP/6-311G(d,p) | Not Specified | Not Specified | 2.158 | researchgate.net |

| (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazole | B3LYP/6-31G(d,p) | HOMO-LUMO gap strongly supports intramolecular energy transfer. |

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations, including DFT and other methods, are employed to determine a wide array of molecular properties and energetic parameters. These calculations provide a theoretical foundation for understanding the behavior of molecules like this compound. researchgate.net

Calculated properties often include:

Optimized Molecular Geometry: These calculations determine the most stable three-dimensional structure of the molecule by finding the lowest energy conformation, defining bond lengths, bond angles, and dihedral angles.

Thermodynamic Properties: Calculations can predict thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are useful for understanding the stability of different molecular conformations.

These calculated properties are crucial for building accurate Quantitative Structure-Activity Relationship (QSAR) models and for refining the parameters used in molecular mechanics force fields for MD simulations.

| Compound/System | Property | Calculated Value | Method | Reference |

|---|---|---|---|---|